molecular formula C8H7FO3 B1304786 2-Fluoro-4-methoxybenzoic acid CAS No. 394-42-3

2-Fluoro-4-methoxybenzoic acid

Cat. No.: B1304786
CAS No.: 394-42-3
M. Wt: 170.14 g/mol
InChI Key: UPWMPIKNUXTWFP-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H7FO3. It is a derivative of benzoic acid, where the hydrogen atoms at the 2 and 4 positions of the benzene ring are substituted by a fluorine atom and a methoxy group, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Fluoro-4-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Safety and Hazards

2-Fluoro-4-methoxybenzoic Acid is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-4-methoxybenzoic acid can be synthesized through several methods. One common method involves the reaction of 2-fluoro-4-methoxybenzaldehyde with sodium hydroxide and silver oxide in water. The reaction mixture is stirred, filtered, and the precipitated solids are washed with hot water. The filtrate is then added slowly into cold hydrochloric acid with vigorous stirring to precipitate the product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of 2-fluoro-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and methoxy group influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to various pharmacological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 2-Fluoro-4-hydroxybenzoic acid
  • 2-Fluoro-4-methylbenzoic acid
  • 2-Fluoro-4-nitrobenzoic acid

Comparison: 2-Fluoro-4-methoxybenzoic acid is unique due to the presence of both a fluorine atom and a methoxy group, which confer distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities. For instance, the methoxy group can enhance its solubility in organic solvents, while the fluorine atom can increase its metabolic stability .

Properties

IUPAC Name

2-fluoro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWMPIKNUXTWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379090
Record name 2-Fluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394-42-3
Record name 2-Fluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-methoxybenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Into a warm (55° C.) mixture of Ag2O (13.5 g, 58.4 mmol), NaOH (19.5 g, 487 mmol) and water (200 mL) was added 2-fluoro-4-methoxybenzaldehyde (15 g, 97.4 mmol). The mixture was stirred for 1 h, filtered off and the precipitated solids were washed with hot water (10 mL). The filtrate was added slowly into cold (0° C.) HCl (5N) with vigorous stirring. The precipitated solid was filtered, washed with water and dried to give a white solid (13.6 g, 82% yield, m.p. 194-196° C.); MS m/e 169 (M−H)+.
[Compound]
Name
Ag2O
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
19.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Yield
82%

Synthesis routes and methods II

Procedure details

23.30 g of sodium hydroxide was dissolved in 118 mL of water and was ice-cooled, to which 9.23 mL of bromine was added dropwise over 20 minutes and then a solution of 9.80 g of 1-(2-fluoro-4-methoxyphenyl)-1-ethanone in 88 mL of 1,4-dioxane was added dropwise over one hour at −10° C. The resultant reaction mixture was cooled to room temperature, to which water was added, and then an aqueous phase was separated therefrom. A solution of 7.23 g of sodium thiosulfate in 100 mL of water was added to the aqueous phase, and then 12M hydrochloric acid was further added until the pH value of this aqueous phase reached 2. The resultant precipitate was filtered therefrom and washed with water to yield 8.20 g of 2-fluoro-4-methoxybenzoic acid as white solid.
Quantity
23.3 g
Type
reactant
Reaction Step One
Name
Quantity
118 mL
Type
solvent
Reaction Step One
Quantity
9.23 mL
Type
reactant
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Three
Quantity
88 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

2-Fluoro-4-methoxybenzoic acid was synthesized by KMnO4 oxidation of 2-fluoro-4-methoxyacetophenone (Clarke, H. T.; Taylor, E. R., Org. Synth. Coll. Vol II, 135-136).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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